molecular formula C15H7F5N2OS B2497931 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 749212-92-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2497931
CAS No.: 749212-92-8
M. Wt: 358.29
InChI Key: FXVLIJYMLGWGIK-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.

    Amidation Reaction: The resulting 4,6-difluoro-1,3-benzothiazole is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, potentially altering the functional groups attached to the benzothiazole or benzamide moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Substitution: Derivatives with different substituents on the benzothiazole ring.

    Oxidation/Reduction: Altered functional groups on the benzothiazole or benzamide moieties.

    Hydrolysis: 4,6-difluoro-1,3-benzothiazole and 3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of fluorinated benzothiazoles on biological systems, including their interactions with proteins and nucleic acids.

    Materials Science: Due to its unique structural properties, it can be explored for use in the development of advanced materials, such as organic semiconductors or fluorinated polymers.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methyl)benzamide

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the specific arrangement and number of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group adds to its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5N2OS/c16-9-5-10(17)12-11(6-9)24-14(21-12)22-13(23)7-2-1-3-8(4-7)15(18,19)20/h1-6H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVLIJYMLGWGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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